Febuxostat impurity 7

Übersicht

Beschreibung

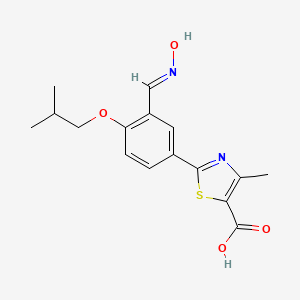

Febuxostat-Verunreinigung 7 ist eine chemische Verbindung, die häufig als Nebenprodukt oder Verunreinigung während der Synthese von Febuxostat entsteht, einem Medikament zur Behandlung von Hyperurikämie und chronischer Gicht. Die chemische Bezeichnung von Febuxostat-Verunreinigung 7 lautet (E)-2-(3-((Hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazol-5-carbonsäure . Diese Verbindung ist in der pharmazeutischen Industrie von Bedeutung, da es unerlässlich ist, Verunreinigungen zu identifizieren und zu kontrollieren, um die Sicherheit und Wirksamkeit des endgültigen Arzneimittels zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

Febuxostat-Verunreinigung 7 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Entwicklung analytischer Methoden: Es wird als Referenzstandard bei der Entwicklung und Validierung analytischer Methoden zur Quantifizierung von Verunreinigungen in Febuxostat-Formulierungen verwendet.

Pharmakokinetische Studien: Forschungen zur Pharmakokinetik von Febuxostat-Verunreinigung 7 helfen, die Absorption, Verteilung, den Metabolismus und die Ausscheidung im Körper zu verstehen.

Toxikologische Studien: Toxikologische Bewertungen werden durchgeführt, um das Sicherheitsprofil von Febuxostat-Verunreinigung 7 und seine möglichen Auswirkungen auf die menschliche Gesundheit zu beurteilen.

Chemische Synthese: Es dient als Modellverbindung bei der Untersuchung von Synthesewegen und Reaktionsmechanismen, die Thiazolderivate betreffen.

Wirkmechanismus

Der Wirkmechanismus von Febuxostat-Verunreinigung 7 ist nicht gut dokumentiert, da er in erster Linie als Verunreinigung und nicht als aktiver pharmazeutischer Wirkstoff betrachtet wird. Seine strukturelle Ähnlichkeit mit Febuxostat lässt vermuten, dass es mit ähnlichen molekularen Zielstrukturen interagieren kann, wie z. B. Xanthinoxidase. Febuxostat wirkt durch selektive Hemmung von Xanthinoxidase, einem Enzym, das für die Umwandlung von Hypoxanthin zu Xanthin und Xanthin zu Harnsäure verantwortlich ist . Diese Hemmung reduziert die Harnsäureproduktion und senkt so den Harnsäurespiegel im Serum .

Wirkmechanismus

Target of Action

Febuxostat impurity 7 is an impurity of Febuxostat . Febuxostat is a selective inhibitor of xanthine oxidase (XO) . XO is an enzyme that plays a crucial role in the conversion of hypoxanthine to xanthine and xanthine to uric acid . By inhibiting XO, Febuxostat reduces the production of uric acid .

Mode of Action

This compound, like Febuxostat, is likely to interact with XO, inhibiting its activity . This inhibition prevents the conversion of hypoxanthine and xanthine to uric acid, thereby reducing serum uric acid levels .

Biochemical Pathways

The primary biochemical pathway affected by Febuxostat and its impurities is the purine degradation pathway . In this pathway, XO catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid . By inhibiting XO, this compound can reduce the production of uric acid .

Pharmacokinetics

Febuxostat has an oral availability of about 85%, and its plasma concentrations follow a two-compartment model . It is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .

Result of Action

The primary molecular effect of this compound’s action is the reduction of serum uric acid levels . This can help manage conditions like gout, which are associated with hyperuricemia .

Action Environment

The action of this compound, like Febuxostat, can be influenced by various environmental factors. For instance, renal impairment may affect the pharmacokinetics of Febuxostat . Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Safety and Hazards

When handling Febuxostat Impurity 7, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemische Analyse

Biochemical Properties

Febuxostat Impurity 7, like Febuxostat, is likely to interact with xanthine oxidase, an enzyme involved in purine metabolism . By inhibiting this enzyme, it reduces the production of uric acid, a byproduct of purine metabolism . This interaction is non-competitive, meaning it does not compete with the substrate for the active site of the enzyme .

Cellular Effects

Given its similarity to Febuxostat, it may influence cell function by reducing uric acid levels, which can alleviate the symptoms of gout and hyperuricemia . High uric acid levels can lead to the formation of crystals in joints and tissues, causing inflammation and pain .

Molecular Mechanism

The molecular mechanism of this compound is likely similar to that of Febuxostat. It inhibits xanthine oxidase by non-competitively blocking the molybdenum pterin center, which is the active site of the enzyme . This inhibition reduces the conversion of hypoxanthine and xanthine to uric acid, thereby lowering uric acid levels .

Temporal Effects in Laboratory Settings

Febuxostat has been shown to significantly decrease serum and urinary uric acid concentrations over time

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of this compound in animal models. Studies on Febuxostat have shown that it effectively reduces serum uric acid levels in a dose-dependent manner .

Metabolic Pathways

This compound is likely metabolized in a similar manner to Febuxostat. Febuxostat is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .

Transport and Distribution

Febuxostat is rapidly absorbed after oral administration, with a median time to reach maximum plasma concentration of 0.5–1.3 hours .

Vorbereitungsmethoden

Die Synthese von Febuxostat-Verunreinigung 7 umfasst mehrere Schritte, beginnend mit den entsprechenden Vorprodukten. Ein gängiger Syntheseweg beinhaltet die Reaktion von 4-Isobutoxybenzaldehyd mit Hydroxylamin zur Bildung des entsprechenden Oxims. Dieser Zwischenstoff wird dann unter bestimmten Bedingungen einer Cyclisierungsreaktion mit 2-Methyl-4-thiazolcarbonsäure unterzogen, um Febuxostat-Verunreinigung 7 zu ergeben . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylformamid oder Dimethylsulfoxid und können ein Erhitzen erfordern, um den Cyclisierungsprozess zu erleichtern.

In der industriellen Produktion wird die Synthese von Febuxostat-Verunreinigung 7 sorgfältig überwacht, um die Bildung zu minimieren. Dies wird durch optimierte Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation und Chromatographie erreicht, um die Verunreinigung vom gewünschten Produkt zu trennen .

Analyse Chemischer Reaktionen

Febuxostat-Verunreinigung 7 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Reduktion der Oximgruppe zu einem Amin führt.

Substitution: Substitutionsreaktionen können am aromatischen Ring oder am Thiazolrest auftreten, abhängig von den verwendeten Reagenzien und Bedingungen. Häufige Reagenzien sind Halogene und Nucleophile wie Amine oder Thiole.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion Amine erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Febuxostat-Verunreinigung 7 kann mit anderen Verunreinigungen und verwandten Verbindungen in der Synthese von Febuxostat verglichen werden. Einige ähnliche Verbindungen sind:

Febuxostat-Verunreinigung 1: Eine weitere Verunreinigung, die während der Synthese von Febuxostat gebildet wird, mit einer anderen chemischen Struktur und Eigenschaften.

Febuxostat-Verunreinigung 2: Ein Nebenprodukt, das aus alternativen Synthesewegen oder Reaktionsbedingungen entstehen kann.

Die Einzigartigkeit von Febuxostat-Verunreinigung 7 liegt in ihrer spezifischen chemischen Struktur, die eine Oximgruppe und einen Thiazolring umfasst. Diese Struktur beeinflusst ihre Reaktivität und die Arten von Reaktionen, die sie eingehen kann .

Eigenschaften

IUPAC Name |

2-[3-[(E)-hydroxyiminomethyl]-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-9(2)8-22-13-5-4-11(6-12(13)7-17-21)15-18-10(3)14(23-15)16(19)20/h4-7,9,21H,8H2,1-3H3,(H,19,20)/b17-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMGIABSBHFMNF-REZTVBANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C=NO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)/C=N/O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350352-70-3 | |

| Record name | 2-(3-((Hydroxyimino)methyl)-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350352703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-((HYDROXYIMINO)METHYL)-4-(2-METHYLPROPOXY)PHENYL)-4-METHYL-5-THIAZOLECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TD8E5Y9AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-](/img/structure/B601964.png)

![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate](/img/structure/B601966.png)